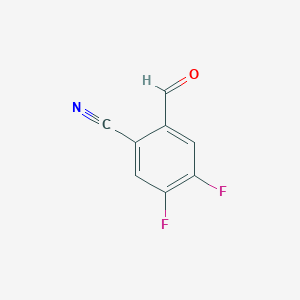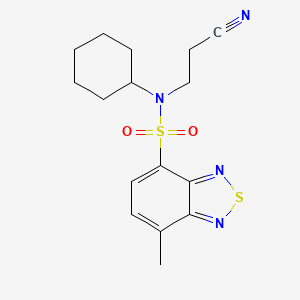
8-(Trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one is a compound characterized by the presence of a trifluoromethyl group attached to a dihydroquinolinone structure. The trifluoromethyl group is known for its significant electronegativity and stability, making it a valuable moiety in pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one typically involves the introduction of the trifluoromethyl group into the quinolinone framework. One common method is the radical trifluoromethylation of quinolinone precursors using photoredox catalysis. This process involves the use of visible light to generate trifluoromethyl radicals, which then react with the quinolinone substrate .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and controlled reaction environments ensures the efficient and scalable production of this compound .
Chemical Reactions Analysis
Types of Reactions: 8-(Trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products: The major products formed from these reactions include various quinolinone derivatives with modified functional groups, which can be further utilized in medicinal chemistry and materials science .
Scientific Research Applications
8-(Trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 8-(Trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s binding affinity to enzymes and receptors by increasing its lipophilicity and metabolic stability. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Trifluoromethyl ketones: Known for their use in medicinal chemistry as enzyme inhibitors.
Trifluoromethylated aromatics: Utilized in the development of pharmaceuticals and agrochemicals.
Trifluoromethylated alkanes: Applied in materials science for their unique properties.
Uniqueness: 8-(Trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one stands out due to its specific structural framework, which combines the stability of the trifluoromethyl group with the versatility of the quinolinone core. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various scientific fields .
Properties
Molecular Formula |
C10H8F3NO |
|---|---|
Molecular Weight |
215.17 g/mol |
IUPAC Name |
8-(trifluoromethyl)-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C10H8F3NO/c11-10(12,13)7-3-1-2-6-4-5-8(15)14-9(6)7/h1-3H,4-5H2,(H,14,15) |
InChI Key |
UMLAYJZDWIVQFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC=C2C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,7-Dihydropyrrolo[2,3-b]pyrazin-6-one](/img/structure/B11718219.png)
![[1,4'-Bipiperidine]-4'-carboxamide monohydrochloride](/img/structure/B11718221.png)



![(1R,5S)-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B11718251.png)


![1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B11718261.png)
![Ethyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate](/img/structure/B11718266.png)
![N-[3-(2,4-dichlorophenyl)-3-oxo-1-(trichloromethyl)propyl]-N'-1-naphthylurea](/img/structure/B11718267.png)

![2-[(E)-{[(Z)-[Amino(methylsulfanyl)methylidene]amino]imino}methyl]-4-methylphenol](/img/structure/B11718281.png)

